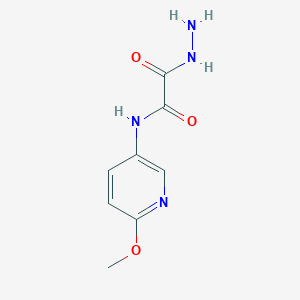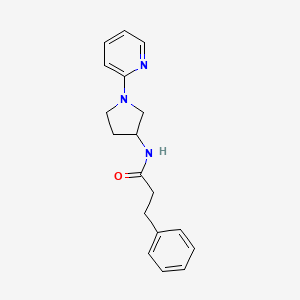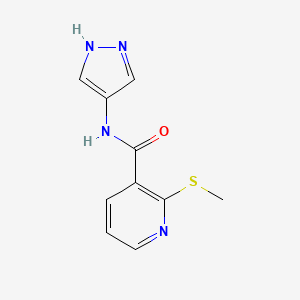
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including kinases and phosphatases. This inhibition may lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cell lines, suggesting potential anticancer activity. Additionally, this compound has been shown to have anti-inflammatory activity, which may have applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide in lab experiments include its high purity and yield, as well as its potential activity against various biological targets. However, limitations include its relatively limited studies and understanding of its mechanism of action.
Future Directions
Future research on 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide could focus on further elucidating its mechanism of action and identifying additional biological targets. Additionally, this compound could be studied for its potential as an anticancer and anti-inflammatory agent in animal models. Finally, research could focus on optimizing the synthesis method to improve yield and purity of the compound.
Synthesis Methods
The synthesis of 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-nitropyridine with 4-amino-1H-pyrazole in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with methyl mercaptan to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. This compound has been studied for its activity against various biological targets, including kinases, phosphatases, and proteases. It has been shown to have inhibitory activity against certain cancer cell lines and may have potential as an anticancer agent. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and may have applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-methylsulfanyl-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-8(3-2-4-11-10)9(15)14-7-5-12-13-6-7/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGKGPVKUTPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
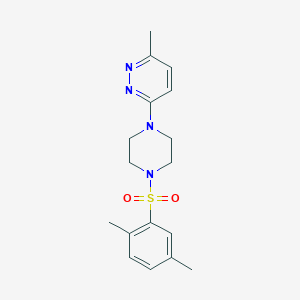
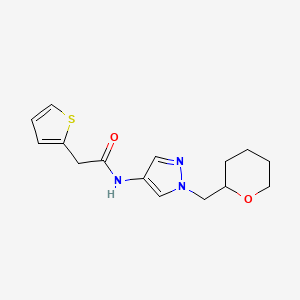
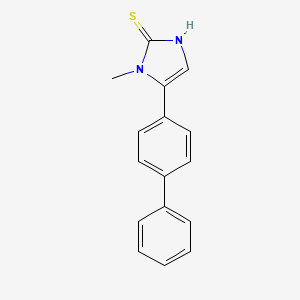
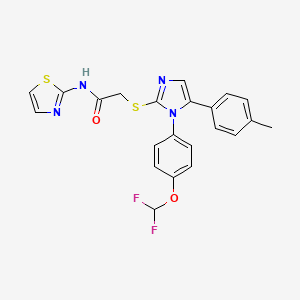
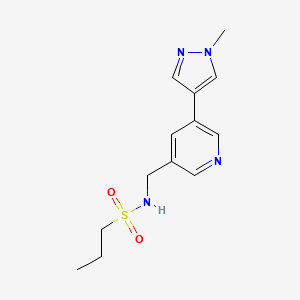

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)
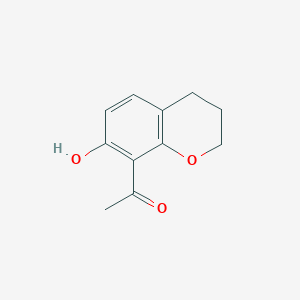
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)
